molecular formula C32H31ClN2O6 B13337792 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid

Cat. No.: B13337792
M. Wt: 575.0 g/mol
InChI Key: DVSPNYDBPOUXCU-HHHXNRCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an indole moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(2-(tert-butoxy)-2-oxoethyl)-6-chloro-1H-indol-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Indole Functionalization: The indole ring is functionalized with a chloro substituent and a tert-butoxy group.

    Coupling Reactions: The protected amino acid is coupled with the functionalized indole derivative under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups.

    Substitution: The chloro substituent on the indole ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Nucleophiles: Amines, thiols

Major Products

The major products depend on the specific reactions but can include various substituted indole derivatives and modified amino acids.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is commonly used in solid-phase peptide synthesis.

    Catalysis: The compound can serve as a ligand in catalytic reactions.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins.

    Drug Development:

Medicine

    Therapeutics: Investigated for potential therapeutic properties.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amine functionality during synthesis, while the indole moiety can interact with biological targets through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure but with different side chains.

    Indole Derivatives: Compounds with various substituents on the indole ring.

Uniqueness

This compound’s uniqueness lies in its combination of the Fmoc protecting group, the indole moiety, and the specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C32H31ClN2O6

Molecular Weight

575.0 g/mol

IUPAC Name

(2R)-3-[6-chloro-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-3-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C32H31ClN2O6/c1-32(2,3)41-29(36)17-35-16-19(21-13-12-20(33)15-28(21)35)14-27(30(37)38)34-31(39)40-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-13,15-16,26-27H,14,17-18H2,1-3H3,(H,34,39)(H,37,38)/t27-/m1/s1

InChI Key

DVSPNYDBPOUXCU-HHHXNRCGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1C=C(C2=C1C=C(C=C2)Cl)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C2=C1C=C(C=C2)Cl)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.